molecular formula C10H8BrF3O B576353 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene CAS No. 1208-41-9

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

Cat. No.: B576353
CAS No.: 1208-41-9
M. Wt: 281.072
InChI Key: UERFKWZYTJLZAM-UHFFFAOYSA-N
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Description

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is a valuable bifunctional reagent designed for advanced synthetic chemistry research, particularly in the development of complex organic molecules . Its molecular structure incorporates two key reactive sites: an aryl bromide and an allyl aryl ether. The aryl bromide moiety serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as those involving nickel(0) complexes, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds for medicinal and materials chemistry . Concurrently, the allyloxy group positioned ortho to the electron-withdrawing trifluoromethyl group makes this compound an ideal precursor for investigating the Claisen rearrangement . This pericyclic reaction can be thermally induced to migrate the allyl group to the ortho position, creating a new carbon-carbon bond and yielding functionalized, non-planar phenolic intermediates useful for further diversification . The presence of the bromine and trifluoromethyl groups on the aromatic ring also provides an opportunity to study chemoselective transformations, where one functional group can be selectively activated in the presence of others, for example, in radical-based functionalization of aromatic systems . This combination of features makes this compound a strategically important building block for research in methodology development, total synthesis, and the exploration of new reaction mechanisms.

Properties

IUPAC Name

1-bromo-4-prop-2-enoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c1-2-5-15-7-3-4-9(11)8(6-7)10(12,13)14/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERFKWZYTJLZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669779
Record name 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-41-9
Record name 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide may be employed.

    Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative of the compound.

Scientific Research Applications

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The bromine atom and allyloxy group can participate in various chemical interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Structural and Physical Properties

Compound Name Formula Molecular Weight CAS Number Key Functional Groups
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene C₁₀H₈BrF₃O 297.07 1208-41-9 Br, -CF₃, -OCH₂CH=CH₂
1-(Allyloxy)-4-bromobenzene C₉H₉BrO 213.07 N/A Br, -OCH₂CH=CH₂
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene C₇H₃BrClF₃O 296.45 158579-80-7 Br, Cl, -OCF₃
4-Azido-1-bromo-2-(trifluoromethyl)benzene C₇H₃BrF₃N₃ 274.01 N/A Br, -CF₃, -N₃

Research Findings

  • Synthetic Utility : The allyloxy group in this compound offers versatility in further functionalization, such as olefin metathesis or epoxidation, which is absent in chloro- or trifluoromethoxy-substituted analogues .
  • Electronic Effects: The -CF₃ group significantly lowers the LUMO energy, enhancing reactivity in palladium-catalyzed cross-couplings compared to non-fluorinated derivatives .
  • Market Status : Commercial availability varies; the target compound is discontinued, while trifluoromethoxy-substituted derivatives remain accessible for agrochemical research .

Biological Activity

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with an allyloxy group , a bromine atom , and a trifluoromethyl group . Its molecular formula is C9H8BrF3OC_9H_8BrF_3O, and it has a molecular weight of approximately 285.07 g/mol . The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity and potential pharmaceutical applications.

The unique structural features of this compound confer distinct chemical properties. The trifluoromethyl group is known to increase the compound's reactivity and binding affinity to biological targets, making it a candidate for further pharmacological research. The allyloxy group contributes to the compound's versatility in chemical reactions, particularly in organic synthesis .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in its interactions with specific enzymes and cellular processes. The following sections summarize key findings related to its biological activity.

Enzyme Inhibition

Studies have shown that derivatives of this compound may inhibit certain enzymes, which could lead to therapeutic applications:

  • Cyclooxygenase-2 (COX-2) : Inhibitors targeting COX-2 have been associated with anti-inflammatory effects and are explored for their potential in treating various cancers .
  • Nitric Oxide Synthases (nNOS) : Compounds similar to this compound have been evaluated for their ability to inhibit different NOS isozymes, indicating potential applications in neuroprotection and cardiovascular health .

Case Studies

  • Anti-cancer Activity : A study investigated the effects of various phenolic compounds, including those with similar structures to this compound, on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • Neuroprotective Effects : Research on related compounds has suggested potential neuroprotective properties, possibly through the inhibition of inflammatory pathways and oxidative stress, which are critical in neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
4-TrifluoromethylphenolC7H6F3OKnown for its utility in various chemical syntheses and potential as an anti-inflammatory agent.
4-Bromo-2-methylphenolC7H7BrOExhibits distinct reactivity due to the presence of both bromine and hydroxyl groups; studied for antimicrobial properties.
4-Trifluoromethylbenzeneboronic acidC7H6BBrF3Used in cross-coupling reactions; shows promise as a building block in drug discovery.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Interactions : The compound's functional groups enhance its ability to interact with target proteins, leading to inhibition or modulation of enzymatic activity.
  • Metabolic Stability : The trifluoromethyl group contributes to resistance against metabolic degradation, allowing for prolonged action within biological systems.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene, and what reaction conditions are optimal?

  • Methodology :

  • Nucleophilic substitution : React 2-bromo-4-(trifluoromethyl)phenol with allyl bromide in the presence of a base (e.g., K₂CO₃) in aprotic solvents like acetone or DMF at 50–80°C .
  • Coupling reactions : Utilize palladium-catalyzed cross-couplings (e.g., Sonogashira) with alkynes or boronic acids. For example, coupling with 4-bromophenylboronic acid under inert atmosphere (Ar) with CuI and phosphine ligands in polar solvents (e.g., isopropanol) at 50°C .
    • Key considerations : Purification via silica gel chromatography (hexane:EtOAc gradients) and characterization by melting point analysis and NMR .

Q. How is this compound characterized, and what analytical techniques are critical?

  • Techniques :

  • ¹H/¹³C NMR : Assign signals for allyloxy (δ ~4.5–5.5 ppm for allylic protons), bromo (no direct proton), and trifluoromethyl (¹⁹F NMR at δ ~-60 ppm) .
  • HRMS-TOF : Confirm molecular formula (e.g., C₁₀H₈BrF₃O) with <5 ppm error .
  • X-ray crystallography : Resolve regiochemistry in crystalline derivatives .

Q. What are the dominant chemical reactivity patterns of this compound?

  • Substitution reactions : Bromine acts as a leaving group in SNAr reactions with nucleophiles (e.g., amines, thiols) under basic conditions (NaOH in polar solvents) .
  • Electrophilic substitution : Trifluoromethyl and allyloxy groups direct electrophiles (e.g., nitration) to specific positions. The trifluoromethyl group is meta-directing, while allyloxy is ortho/para-directing .
  • Reduction : LiAlH₄ or catalytic hydrogenation reduces the allyloxy group to propanol derivatives .

Q. How do substituents influence the compound’s physical properties and stability?

  • Electron-withdrawing effects : The trifluoromethyl group increases thermal stability and decreases electron density on the ring, slowing electrophilic attacks .
  • Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to the trifluoromethyl group .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution be addressed computationally?

  • Methodology :

  • DFT calculations : Model Fukui indices or electrostatic potential maps to predict electrophilic attack sites. Compare with experimental results (e.g., nitration or halogenation products) .
  • Transition state analysis : Study steric effects of the allyloxy group on para vs. meta substitution pathways .

Q. What mechanistic pathways explain contradictions in radical vs. polar bromination reactivity?

  • Case study : Contrast Br₂/FeBr₃ (polar) vs. NBS/radical initiators (e.g., AIBN). The trifluoromethyl group stabilizes cationic intermediates in polar mechanisms but may inhibit radical chain propagation .
  • Experimental validation : Use kinetic isotope effects or trapping experiments to identify intermediates .

Q. How can computational tools optimize reaction conditions for cross-coupling applications?

  • QSAR modeling : Correlate ligand electronic parameters (e.g., %VBur for phosphines) with coupling efficiency (e.g., Suzuki-Miyaura yields) .
  • Machine learning : Train models on reaction databases to predict optimal catalysts/solvents for new substrates .

Q. What strategies validate the compound’s potential in enzyme inhibition studies?

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values with analogs lacking the allyloxy group .
  • Docking simulations : Model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., using AutoDock Vina) .

Q. How should researchers resolve contradictions in substitution reaction yields under varying conditions?

  • Case example : Conflicting reports on SNAr efficiency with amines.

  • Hypothesis : Base strength (e.g., K₂CO₃ vs. NaH) affects deprotonation of nucleophiles.
  • Methodology :
  • Perform kinetic studies under controlled pH.
  • Use in-situ IR to monitor intermediate formation .

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